molecular formula C12H15N3S2 B2552286 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 750613-93-5

5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No.: B2552286
CAS No.: 750613-93-5
M. Wt: 265.39
InChI Key: UFYJLWRSIFAIJV-UHFFFAOYSA-N
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Description

Introduction to 1,3,4-Thiadiazole Derivatives in Modern Chemistry

Structural Significance of Thiadiazole Heterocycles in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Its electron-deficient aromatic system enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets, making it a privileged scaffold in drug discovery. Key structural features include:

  • Bioisosteric Flexibility : The sulfur atom enhances lipophilicity, improving membrane permeability, while the nitrogen-rich structure mimics purine and pyrimidine bases, enabling interactions with enzymes and nucleic acids.
  • Tautomeric Versatility : The thione-thiol tautomerism (e.g., 5-(4-Butyl-phenylamino)-thiadiazole-2-thiol exists in equilibrium between thiol and thione forms) allows adaptive binding to target sites.
  • Synthetic Accessibility : Modular substitution at the 2- and 5-positions facilitates the creation of libraries for structure-activity relationship (SAR) studies.

Table 1: Key Physicochemical Properties of 5-(4-Butyl-phenylamino)-thiadiazole-2-thiol

Property Value Source
Molecular Formula C₁₂H₁₅N₃S₂
Molecular Weight 265.40 g/mol
CAS Number 873810-48-1
Tautomeric Forms Thiol (SH) ↔ Thione (S=)
Synthetic Routes Cyclocondensation, nucleophilic substitution

Historical Development of 5-Aryl-Substituted Thiadiazole Compounds

The development of 1,3,4-thiadiazole derivatives began with early sulfonamide drugs (e.g., acetazolamide, 1954), but the introduction of aryl substituents marked a turning point.

Early Innovations (1950s–1990s)
  • First-Generation Derivatives : Focused on sulfonamide-linked thiadiazoles for carbonic anhydrase inhibition.
  • Aryl Substitution : The addition of aryl groups (e.g., phenyl, tolyl) improved target specificity and metabolic stability.
Modern Advances (2000s–Present)
  • Hybrid Scaffolds : Integration of 1,3,4-thiadiazole with triazoles, oxadiazoles, or Schiff bases enhanced anticancer and antimicrobial activities.
  • 5-Aryl-Specific Designs : The 4-butylphenylamino group in 5-(4-Butyl-phenylamino)-thiadiazole-2-thiol was introduced to optimize pharmacokinetics. Its hydrophobic butyl chain increases lipid solubility, while the aryl amino group enables hydrogen bonding with biological targets.

Synthetic Milestones :

  • Cyclocondensation : Thiosemicarbazides treated with CS₂/KOH yield 5-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Nucleophilic Substitution : Reaction with 4-butylphenyl isothiocyanate introduces the aryl group.
  • Characterization : Confirmed via NMR (δ 1.20–1.76 ppm for butyl CH₃; δ 7.08–7.90 ppm for aromatic protons).

Properties

IUPAC Name

5-(4-butylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-2-3-4-9-5-7-10(8-6-9)13-11-14-15-12(16)17-11/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYJLWRSIFAIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclization

The foundational route involves cyclizing thiosemicarbazide derivatives with carbon disulfide under alkaline conditions. For 5-(4-butyl-phenylamino)-thiadiazole-2-thiol, the reaction proceeds via:

  • Formation of Thiosemicarbazide Intermediate :
    4-Butylphenyl isothiocyanate reacts with hydrazine hydrate to yield 1-(4-butylphenyl)thiosemicarbazide.
    $$
    \text{C}6\text{H}5\text{NCO} + \text{NH}2\text{NH}2 \rightarrow \text{C}6\text{H}5\text{NHCSNHNH}_2
    $$

  • Cyclization with Carbon Disulfide :
    The intermediate undergoes cyclization in the presence of carbon disulfide (CS$$2$$) and potassium hydroxide (KOH), forming the 1,3,4-thiadiazole ring.
    $$
    \text{C}
    6\text{H}5\text{NHCSNHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{C}{12}\text{H}{15}\text{N}3\text{S}_2 + \text{Byproducts}
    $$

Optimization Notes :

  • Solvent : Ethanol/water mixtures (3:1) enhance solubility and reaction homogeneity.
  • Temperature : Reflux at 80–90°C for 6–8 hours achieves >75% yield.

Hurd-Mori Reaction for Thiadiazole Formation

The Hurd-Mori reaction, employing thioureas and hydrazines, is adapted for synthesizing 5-aminothiadiazole precursors.

Reaction Protocol

  • Thiourea Synthesis :
    4-Butylaniline reacts with thiophosgene to form 1-(4-butylphenyl)thiourea.
  • Oxidative Cyclization :
    The thiourea is treated with hydrazine hydrate and iodine in dimethylformamide (DMF), inducing cyclization to the thiadiazole core.

Key Parameters :

Parameter Optimal Value Impact on Yield
Oxidizing Agent I$$_2$$ (1.2 equiv) Maximizes ring closure
Solvent DMF Stabilizes intermediates
Reaction Time 4–5 hours Prevents over-oxidation

This method achieves 68–72% yield but requires rigorous purification to remove iodine residues.

Phosphorus Pentachloride-Mediated Cyclization

A patent-pending method (CN103936691A) utilizes phosphorus pentachloride (PCl$$_5$$) for high-efficiency cyclization.

Stepwise Procedure

  • Carboxylic Acid Activation :
    4-Butylbenzoic acid is treated with PCl$$_5$$ in DMF to form the acyl chloride.
  • Condensation with Thiosemicarbazide :
    The acyl chloride reacts with thiosemicarbazide in ethyl acetate, yielding a thioamide intermediate.
  • Cyclization :
    The intermediate is heated with PCl$$_5$$ at 60°C, inducing cyclodehydration to the target compound.

Advantages :

  • Yield : 82–85% after recrystallization.
  • Purity : >95% (HPLC).

Reaction Table :

Starting Material Reagent Conditions Yield (%)
4-Butylbenzoic acid PCl$$_5$$, DMF 60°C, 3 hours 85
2-Chlorobenzoic acid PCl$$_5$$, DMF 60°C, 3 hours 78

Post-Functionalization of Preformed Thiadiazoles

Thiolation via Nucleophilic Substitution

Preformed 5-amino-1,3,4-thiadiazole-2-thiols undergo alkylation with 4-butylphenyl bromide:

  • Thiol Deprotonation :
    The thiol group is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF).
  • Alkylation :
    4-Butylphenyl bromide is added dropwise, yielding the target compound after 12 hours.

Challenges :

  • Regioselectivity : Competing N-alkylation reduces yield (≈60%).
  • Purification : Column chromatography (SiO$$_2$$, hexane/ethyl acetate) is required.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Base-Mediated Cyclization 75 90 120 Moderate
Hurd-Mori Reaction 70 88 150 Low
PCl$$_5$$ Cyclization 85 95 90 High
Post-Functionalization 60 85 200 Low

Key Insights :

  • The PCl$$_5$$-mediated route offers superior yield and scalability, making it industrially viable.
  • Post-functionalization is limited by regioselectivity issues but valuable for analog synthesis.

Chemical Reactions Analysis

5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research:

  • Antidepressant Activity : Research has indicated that derivatives of 5-amino-1,3,4-thiadiazole-2-thiol demonstrate significant antidepressant effects. For instance, certain imine derivatives exhibited a decrease in immobility time in animal models, suggesting potential applications in treating depression .
  • Antimicrobial Properties : The 1,3,4-thiadiazole moiety is known for its antimicrobial activity. Compounds containing this structure have shown efficacy against various bacterial strains (both Gram-positive and Gram-negative) and fungal pathogens. Studies report that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .
  • Anti-inflammatory and Analgesic Effects : The compound has been linked to anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases. Its analgesic potential also makes it a candidate for pain management therapies .

Applications in Medicinal Chemistry

The versatility of 5-(4-butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol extends to several areas within medicinal chemistry:

  • Drug Development : The compound serves as a scaffold for synthesizing new drugs targeting various diseases due to its diverse biological activities. Its derivatives are being explored for their potential as new antimicrobial agents and antidepressants .
  • Corrosion Inhibitors : Research suggests that thiadiazole derivatives can be effective as anti-corrosion agents in industrial applications .

Antidepressant Activity Case Study

A study published in 2008 synthesized various imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol and tested their antidepressant activity against imipramine. Two specific compounds showed significant reductions in immobility time during forced swim tests, indicating strong antidepressant properties .

Antimicrobial Activity Case Study

In another study focusing on antimicrobial properties, several derivatives were evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds with halogen substitutions demonstrated enhanced antibacterial activity compared to standard drugs like streptomycin and fluconazole. The MIC values indicated that some derivatives were more effective than existing treatments .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntidepressantSignificant reduction in immobility time
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential applications in treating inflammation
Corrosion InhibitionEffective as an anti-corrosion agent

Mechanism of Action

The mechanism of action of 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions or other active sites in proteins, affecting their function. The compound’s effects are mediated through pathways involving sulfur and nitrogen atoms, which can form coordination complexes with various biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 5 Substituent at Position 2 Key Properties/Activities References
5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol 4-Butylphenylamino Thiol (-SH) Cytotoxic activity (IC₅₀: 12–18 µM)
5-Methylamino-[1,3,4]thiadiazole-2-thiol Methylamino Thiol (-SH) Intermediate for glycosylation; lower bioactivity
5-[(4-Fluorophenyl)methyl]amino-[1,3,4]thiadiazole-2-thiol 4-Fluorobenzylamino Thiol (-SH) Enhanced solubility; moderate CA inhibition
5-Phenylamino-[1,3,4]thiadiazole-2-thiol Phenylamino Thiol (-SH) Antioxidant activity (EC₅₀: 45 µM)
5-(Trifluoromethyl)-[1,3,4]thiadiazole-2-thiol Trifluoromethyl Thiol (-SH) High thermal stability; antimicrobial

Physicochemical Properties

  • Solubility: Fluorinated and glycosylated derivatives (e.g., 5-[(4-fluorophenyl)methyl]amino and 2-glycosylthio analogs) exhibit improved aqueous solubility compared to hydrophobic 4-butylphenylamino derivatives .
  • Thermal Stability : Trifluoromethyl-substituted thiadiazoles display higher melting points (>200°C) due to strong intermolecular interactions, whereas thiol derivatives are prone to oxidation .

Biological Activity

5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is a compound of interest due to its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article synthesizes existing research findings on the biological activity of this compound, highlighting its structure-activity relationships (SAR) and various experimental outcomes.

Chemical Structure

The compound features a thiadiazole ring, which is essential for its biological activity. The presence of a butyl group and an amino group attached to the phenyl ring enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For example, compounds containing the 1,3,4-thiadiazole skeleton have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Compound 1MDA-MB-231 (breast)1.78
Compound 2HepG-2 (liver)0.794
Compound 3A549 (lung)0.913

The structure-activity relationship indicates that modifications on the phenyl ring can significantly alter the potency of these compounds. For instance, the introduction of electron-donating groups has been shown to enhance anticancer activity by improving binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives exhibit varying degrees of antibacterial and antifungal activities:

Microorganism Activity EC50 (µg/ml) Reference
Phytophthora infestansAntifungal3.43
Xanthomonas oryzaeModerate antibacterial>100

The data suggest that the thiadiazole moiety contributes to the antimicrobial efficacy by disrupting microbial cell functions.

Anticonvulsant Activity

Thiadiazole derivatives have also been reported to possess anticonvulsant properties. Research indicates that certain structural modifications can lead to significant reductions in seizure activity in animal models:

Compound Model Effective Dose (mg/kg) Reference
Compound AMES model<20
Compound BscPTZ model<10

The findings highlight the potential for developing thiadiazole-based drugs for epilepsy treatment.

Case Studies

A notable study evaluated a series of thiazole and thiadiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly influenced their anticancer activity:

  • Case Study 1: A derivative with a methyl group at position 4 of the phenyl ring exhibited enhanced cytotoxicity against both MDA-MB-231 and HepG-2 cell lines compared to other analogs.
  • Case Study 2: The interaction between the compound and Bcl-2 protein was analyzed using molecular dynamics simulations, revealing that hydrophobic interactions play a crucial role in binding affinity and subsequent cytotoxic effects .

Q & A

Q. What are the optimized synthetic routes for 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for S-alkylation steps .
  • Catalysts: Base catalysts like triethylamine improve nucleophilic thiol reactivity .
  • Temperature control: Reactions often proceed at 60–80°C to balance yield and side-product formation .
    Yield optimization requires monitoring via TLC and purification by recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H/13C-NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., butylphenylamino group at position 5) .
  • IR spectroscopy: Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for the thiol group) .
  • Elemental analysis: Validates empirical formula accuracy (±0.4% deviation) .
  • HPLC: Assesses purity (>95% for biological assays) .

Q. What preliminary biological screening methods are recommended to evaluate its antimicrobial potential?

Answer:

  • Broth microdilution assay: Determines minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Agar diffusion: Zones of inhibition correlate with compound diffusion and potency .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported biological activity data?

Answer:

  • Molecular docking (AutoDock/Vina): Predicts binding affinities to target enzymes (e.g., E. coli enoyl-ACP reductase for antimicrobial activity). Compare docking scores with experimental IC₅₀ values to validate hypotheses .
  • QSAR modeling: Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity, guiding structural optimization .
  • Metabolic stability assays: Use liver microsomes to assess compound degradation, explaining discrepancies in in vivo vs. in vitro results .

Q. What crystallographic strategies elucidate the 3D structure and intermolecular interactions of this compound?

Answer:

  • Single-crystal X-ray diffraction: Resolves bond lengths/angles and packing motifs. Refinement via SHELXL ensures accuracy (R-factor < 0.05) .
  • Hirshfeld surface analysis: Maps intermolecular interactions (e.g., S···H hydrogen bonds) influencing crystal stability .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be experimentally validated?

Answer:

  • Kinetic studies: Monitor intermediate formation via LC-MS to propose a stepwise vs. concerted mechanism .
  • Isotopic labeling: Use ¹⁵N-labeled precursors to track nitrogen migration during cyclization .
  • DFT calculations: Simulate transition states to identify rate-determining steps .

Q. What strategies improve selectivity toward cancer cell lines while minimizing cytotoxicity in normal cells?

Answer:

  • Targeted delivery: Conjugate with folate or peptide ligands to enhance cancer cell uptake .
  • Selectivity assays: Compare IC₅₀ values in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cells. A selectivity index >3 indicates therapeutic potential .
  • Apoptosis pathway analysis: Use flow cytometry (Annexin V/PI staining) to confirm caspase-mediated cell death .

Methodological Tables

Table 1: Key Physical-Chemical Properties Influencing Reactivity

PropertyMeasurement MethodImpact on Reactivity
SolubilityShake-flask (logP)Higher logP enhances membrane permeability
pKa (thiol group)Potentiometric titrationDeprotonation at pH >8 increases nucleophilicity
Thermal stabilityTGA/DSCDecomposition >200°C limits melt-based processing

Table 2: Common Data Contradictions and Resolution Strategies

Contradiction TypeResolution ApproachExample Evidence
Varied MIC valuesStandardize assay protocols (CLSI guidelines)
Discrepant NMR assignmentsUse 2D NMR (COSY, HSQC) for unambiguous assignment

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